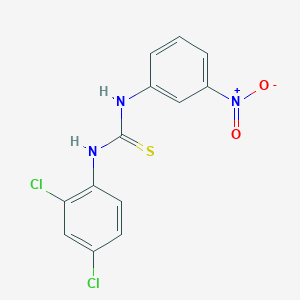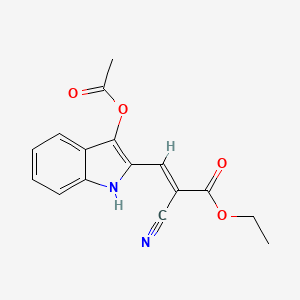![molecular formula C18H27N3O5S B5799614 {5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone](/img/structure/B5799614.png)
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone is a complex organic compound that features a combination of piperazine, sulfonyl, methoxyphenyl, and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine, which can be achieved through the reaction of ethylamine with piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Methoxyphenyl Introduction: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the sulfonylated piperazine derivative.
Morpholine Addition: Finally, the morpholine group is added through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of {5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- 4-Aminoantipyrine
Uniqueness
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Propriétés
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-3-19-6-8-21(9-7-19)27(23,24)15-4-5-17(25-2)16(14-15)18(22)20-10-12-26-13-11-20/h4-5,14H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKRVGOKJGLPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)


![N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5799549.png)



![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)

![N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide](/img/structure/B5799603.png)


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
